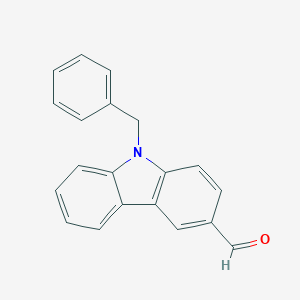![molecular formula C22H20N4O4 B160741 (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione CAS No. 136004-14-3](/img/structure/B160741.png)
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, also known as BHIM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHIM is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BHIM has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can lead to changes in mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to have a wide range of biochemical and physiological effects, including increased serotonin release, enhanced cognitive function, and improved immune function. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on various biological processes with a high degree of precision. However, one of the limitations of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione is its potential for off-target effects, which can lead to unwanted side effects and confounding results.
Direcciones Futuras
There are several future directions for research on (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, including studies on its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione may also be useful in the development of new drugs that target serotonin receptors with greater specificity and efficacy. Additionally, further research is needed to better understand the mechanisms of action of (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione and its potential effects on various biological processes.
Métodos De Síntesis
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione can be synthesized using a variety of methods, but the most common approach involves the reaction of serotonin with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione.
Aplicaciones Científicas De Investigación
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been used in various scientific research applications, including studies on the mechanisms of neurotransmitter release, receptor binding, and signal transduction. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been used to study the effects of serotonin on various physiological processes, such as blood pressure regulation, gastrointestinal motility, and immune function.
Propiedades
Número CAS |
136004-14-3 |
|---|---|
Nombre del producto |
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione |
Fórmula molecular |
C22H20N4O4 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(3S,6S)-3,6-bis[(5-hydroxy-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N4O4/c27-13-1-3-17-15(7-13)11(9-23-17)5-19-21(29)26-20(22(30)25-19)6-12-10-24-18-4-2-14(28)8-16(12)18/h1-4,7-10,19-20,23-24,27-28H,5-6H2,(H,25,30)(H,26,29)/t19-,20-/m0/s1 |
Clave InChI |
HASWNCHYBAFUSB-PMACEKPBSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
Sinónimos |
CHT-CHT cyclo(5(OH)-Trp-5(OH)-Trp) cyclo(5-hydroxytryptophyl-5-hydroxytryptophyl) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



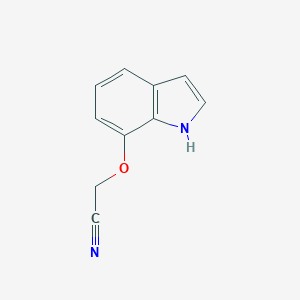
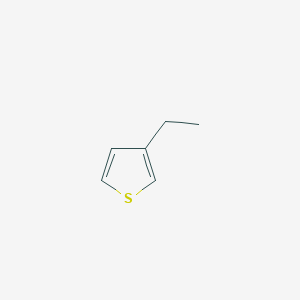
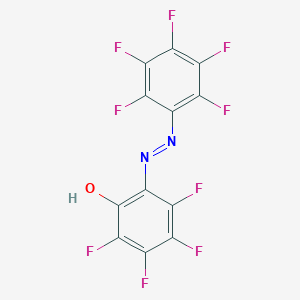
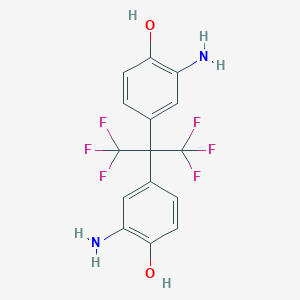
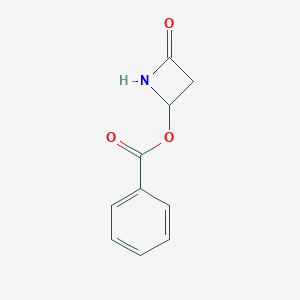
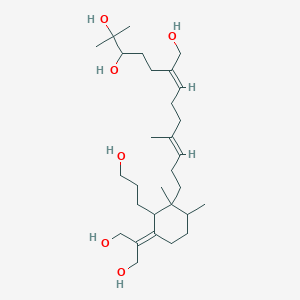
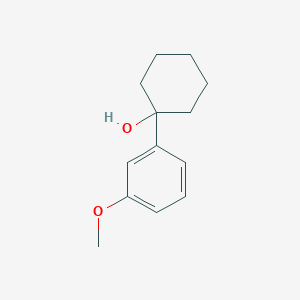
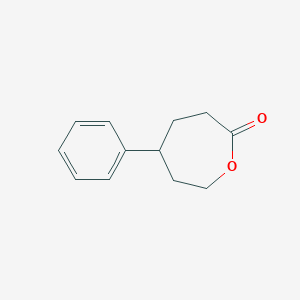
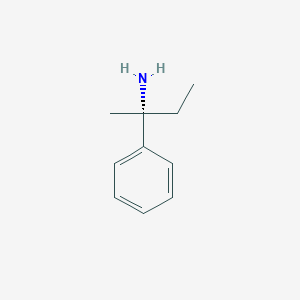
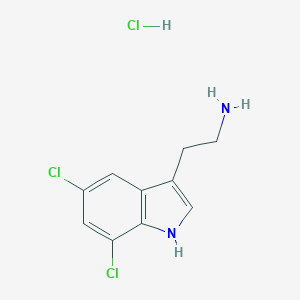
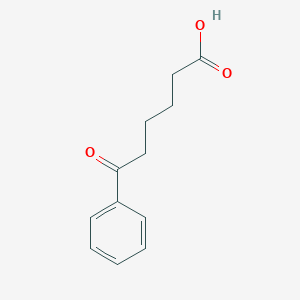
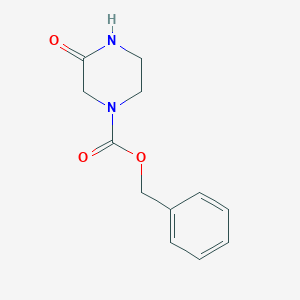
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
